tert-butyl N-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}carbamate
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Overview
Description
tert-Butyl N-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}carbamate: is a versatile small molecule scaffold used in various research and industrial applications. This compound, with the molecular formula C14H23NO3 and a molecular weight of 253.34 g/mol , is known for its stability and reactivity, making it a valuable tool in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}carbamate typically involves the reaction of 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid with tert-butyl carbamate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) . The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using a continuous flow reactor to ensure consistent temperature control and efficient mixing of reactants. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like or to form corresponding oxo derivatives.
Reduction: Reduction reactions using or can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide .
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Potassium tert-butoxide in dimethyl sulfoxide (DMSO) at room temperature.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
tert-Butyl N-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}carbamate is widely used in scientific research due to its unique structure and reactivity. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the specific functional groups present in the molecule. The pathways involved may include covalent modification of active sites or non-covalent interactions with binding pockets .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonate
- tert-Butyl N-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}acetate
- tert-Butyl N-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}benzoate
Uniqueness
tert-Butyl N-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}carbamate stands out due to its unique bicyclic structure, which imparts significant stability and reactivity. This makes it particularly useful in synthetic applications where other similar compounds may not perform as effectively .
Properties
IUPAC Name |
tert-butyl N-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-12(2,3)18-11(17)15-14-7-6-9(8-10(14)16)13(14,4)5/h9H,6-8H2,1-5H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUOCJMGWYEMHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)NC(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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